Neuropeptide SF (human)
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Overview
Description
Neuropeptide SF (human) is a small proteinaceous substance produced and released by neurons. It is part of the neuropeptide family, which plays a crucial role in modulating neural activity and influencing various physiological processes. Neuropeptide SF is involved in regulating functions such as cell signaling, stress response, and behavioral modulation.
Preparation Methods
Synthetic Routes and Reaction Conditions: Neuropeptide SF can be synthesized using solid-phase peptide synthesis (SPPS). This method involves the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes deprotection and coupling steps, typically using reagents like N,N’-diisopropylcarbodiimide (DIC) and hydroxybenzotriazole (HOBt). The final peptide is cleaved from the resin and purified using high-performance liquid chromatography (HPLC).
Industrial Production Methods: Industrial production of neuropeptide SF involves large-scale SPPS, followed by purification and characterization. The process is optimized for yield and purity, ensuring the peptide meets the required standards for research and therapeutic applications.
Chemical Reactions Analysis
Types of Reactions: Neuropeptide SF undergoes various chemical reactions, including:
Oxidation: Involves the formation of disulfide bonds between cysteine residues, stabilizing the peptide structure.
Reduction: Breaks disulfide bonds, leading to a linear peptide form.
Substitution: Amino acid residues can be substituted to create peptide analogs with altered properties.
Common Reagents and Conditions:
Oxidation: Performed using oxidizing agents like hydrogen peroxide or iodine.
Reduction: Achieved using reducing agents such as dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP).
Substitution: Conducted during SPPS by incorporating different amino acids at specific positions.
Major Products Formed:
Oxidized Neuropeptide SF: Contains disulfide bonds, enhancing stability.
Reduced Neuropeptide SF: Linear form without disulfide bonds.
Substituted Analogs: Peptides with modified amino acid sequences, potentially altering biological activity.
Scientific Research Applications
Neuropeptide SF has diverse applications in scientific research:
Chemistry: Used to study peptide synthesis, structure-activity relationships, and peptide-receptor interactions.
Biology: Investigates its role in neural signaling, stress response, and behavioral modulation.
Medicine: Explores therapeutic potential in treating neurological disorders, stress-related conditions, and behavioral abnormalities.
Industry: Utilized in the development of peptide-based drugs and diagnostic tools.
Mechanism of Action
Neuropeptide SF exerts its effects by binding to specific G protein-coupled receptors (GPCRs) on target cells. This interaction triggers intracellular signaling pathways, leading to changes in cellular activity. The peptide modulates neural activity, influencing processes such as stress response, anxiety, and behavior. The exact molecular targets and pathways involved are still under investigation, but they likely include modulation of neurotransmitter release and receptor activity.
Comparison with Similar Compounds
Neuropeptide SF is unique among neuropeptides due to its specific receptor interactions and physiological effects. Similar compounds include:
Neuropeptide Y: Involved in regulating appetite, anxiety, and circadian rhythms.
Substance P: Plays a role in pain perception and inflammation.
Opioid Peptides (e.g., Enkephalins, Dynorphins): Modulate pain, reward, and addictive behaviors.
Neuropeptide SF stands out due to its distinct receptor binding and specific role in stress and behavioral modulation.
Properties
IUPAC Name |
(2S)-2-[[(2S)-1-[(2S)-5-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-5-amino-2-[[(2S)-2-amino-3-hydroxypropanoyl]amino]-5-oxopentanoyl]amino]propanoyl]amino]-3-phenylpropanoyl]amino]-4-methylpentanoyl]amino]-3-phenylpropanoyl]amino]-5-oxopentanoyl]pyrrolidine-2-carbonyl]amino]-N-[(2S)-1-[[(2S)-1-amino-1-oxo-3-phenylpropan-2-yl]amino]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]pentanediamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C65H94N18O15/c1-36(2)31-47(81-62(96)48(33-39-17-9-5-10-18-39)80-55(89)37(3)74-57(91)43(23-26-51(67)85)75-56(90)41(66)35-84)60(94)82-49(34-40-19-11-6-12-20-40)61(95)78-45(25-28-53(69)87)64(98)83-30-14-22-50(83)63(97)77-44(24-27-52(68)86)59(93)76-42(21-13-29-73-65(71)72)58(92)79-46(54(70)88)32-38-15-7-4-8-16-38/h4-12,15-20,36-37,41-50,84H,13-14,21-35,66H2,1-3H3,(H2,67,85)(H2,68,86)(H2,69,87)(H2,70,88)(H,74,91)(H,75,90)(H,76,93)(H,77,97)(H,78,95)(H,79,92)(H,80,89)(H,81,96)(H,82,94)(H4,71,72,73)/t37-,41-,42-,43-,44-,45-,46-,47-,48-,49-,50-/m0/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZOCAYXQBGJIAOK-UDXVSVLKSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(C(=O)NC(CC1=CC=CC=C1)C(=O)NC(CCC(=O)N)C(=O)N2CCCC2C(=O)NC(CCC(=O)N)C(=O)NC(CCCN=C(N)N)C(=O)NC(CC3=CC=CC=C3)C(=O)N)NC(=O)C(CC4=CC=CC=C4)NC(=O)C(C)NC(=O)C(CCC(=O)N)NC(=O)C(CO)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C(=O)N[C@@H](CC1=CC=CC=C1)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CC2=CC=CC=C2)C(=O)N[C@@H](CCC(=O)N)C(=O)N3CCC[C@H]3C(=O)N[C@@H](CCC(=O)N)C(=O)N[C@@H](CCCN=C(N)N)C(=O)N[C@@H](CC4=CC=CC=C4)C(=O)N)NC(=O)[C@H](CCC(=O)N)NC(=O)[C@H](CO)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C65H94N18O15 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00712191 |
Source
|
Record name | L-Seryl-L-glutaminyl-L-alanyl-L-phenylalanyl-L-leucyl-L-phenylalanyl-L-glutaminyl-L-prolyl-L-glutaminyl-N~5~-(diaminomethylidene)-L-ornithyl-L-phenylalaninamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00712191 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
1367.6 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
192387-39-6 |
Source
|
Record name | L-Seryl-L-glutaminyl-L-alanyl-L-phenylalanyl-L-leucyl-L-phenylalanyl-L-glutaminyl-L-prolyl-L-glutaminyl-N~5~-(diaminomethylidene)-L-ornithyl-L-phenylalaninamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00712191 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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